N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide
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Overview
Description
N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide is an organic compound with the molecular formula C9H13N3O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide typically involves the reaction of 6-amino-5-methylpyridin-3-ylmethanol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form N-((6-Amino-5-methylpyridin-3-yl)methyl)amine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: N-((6-Amino-5-methylpyridin-3-yl)methyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-((6-Amino-5-methylpyridin-3-yl)methyl)amine: This compound is similar but lacks the acetamide group.
N-((6-Amino-5-methylpyridin-3-yl)methyl)carbamate: This compound has a carbamate group instead of an acetamide group.
Uniqueness: N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1203146-85-3 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.223 |
IUPAC Name |
N-[(6-amino-5-methylpyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H13N3O/c1-6-3-8(4-11-7(2)13)5-12-9(6)10/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13) |
InChI Key |
GHIZZDDSBHBXSW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC(=C1)CNC(=O)C)N |
Synonyms |
N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide |
Origin of Product |
United States |
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